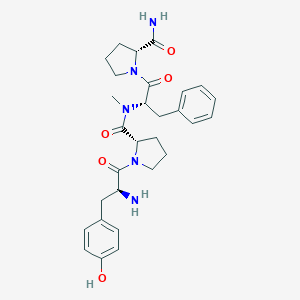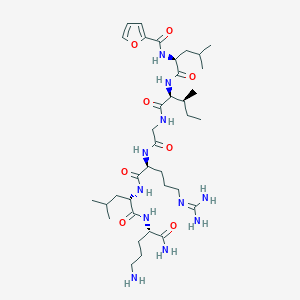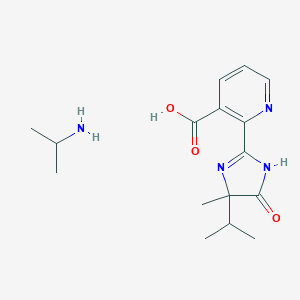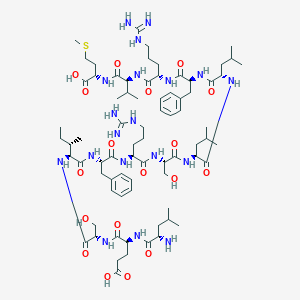![molecular formula C44H68N10O9 B013218 (2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 261969-05-5](/img/structure/B13218.png)
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
説明
Cell-permeable calmodulin (CaM) agonist that binds to the EF-hand/Ca2+-binding site. Activates phosphodiesterase in the absence of Ca2+ and inhibits Ca2+-mediated cytotoxicity and apoptosis (IC50 = 33 μM).
科学的研究の応用
Calcium Channel Blocker
CALP3 is a potent Ca2+ channel blocker that activates EF hand motifs of Ca2±binding proteins . It can functionally mimic increased [Ca2+] by modulating the activity of Calmodulin (CaM), Ca2+ channels, and pumps .
Controlling Apoptosis
CALP3 has the potential in controlling apoptosis in diseases such as AIDS or neuronal loss due to ischemia . It inhibits glutamate-induced cytotoxicity in a dose-dependent manner in cultured rat neocortical neurons .
Inhibiting HIV gp120 and SAg Induced Apoptosis
CALP3 inhibits apoptosis induced by HIV gp120 and SAg in Human T cells .
Reducing Gossypol-Induced Necrosis
CALP3 reduces gossypol-induced necrosis and increases the fraction of live cells .
Modulating Mitochondrial Permeability Transition Pore (mPTP) Opening
Phosphorylated truncated CALP3 with a molecular weight of 60–62 contains p-Tyr, which indicates the possible involvement of protein tyrosine phosphatase in this process . The calpain inhibitor, calpeptin, was able to suppress the Ca2+ efflux from mitochondria, preventing the opening of mPTP .
Potential Role in Neuroprotection
Given its ability to inhibit glutamate-induced cytotoxicity and its role in modulating mitochondrial permeability, CALP3 may have a potential role in neuroprotection .
作用機序
Target of Action
CALP3, also known as “(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid” or “VKFGVGFK”, is a potent Ca2+ channel blocker . It primarily targets EF hand motifs of Ca2+ -binding proteins . These proteins play a crucial role in the regulation of calcium signaling within cells .
Mode of Action
CALP3 interacts with its targets by activating the EF hand motifs of Ca2+ -binding proteins . This interaction allows CALP3 to functionally mimic increased intracellular calcium ([Ca2+]i) by modulating the activity of Calmodulin (CaM) , Ca2+ channels , and pumps . This modulation results in changes in calcium signaling within the cell .
Biochemical Pathways
The activation of EF hand motifs by CALP3 affects the calcium signaling pathway . Calcium is a common signaling mechanism, as it exerts allosteric regulatory effects on many enzymes and proteins when it enters the cytoplasm . By modulating the activity of CaM, Ca2+ channels, and pumps, CALP3 can influence the regulation of many processes in various cellular compartments .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of CALP3’s action primarily involve the control of apoptosis . By modulating the activity of CaM, Ca2+ channels, and pumps, CALP3 can functionally mimic increased [Ca2+]i, which has the potential to control apoptosis in diseases such as AIDS or neuronal loss due to ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like CALP3. In general, factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of bioactive compounds
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGXCPBIYSPH-FFIZALLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying phosphorylated CALP3 in rat brain mitochondria?
A: The identification of phosphorylated CALP3 (p94) in rat brain mitochondria is significant because it suggests a potential role for this protein in regulating the opening of the mitochondrial permeability transition pore (mPTP) []. The mPTP is a large channel that forms in the mitochondrial membrane under conditions of stress, and its opening can lead to cell death. The fact that CALP3 is phosphorylated upon mPTP opening suggests that it may be involved in regulating this process.
Q2: How does the calpain inhibitor, calpeptin, affect mPTP opening and what does this tell us about CALP3's role?
A: Research has shown that calpeptin, a known calpain inhibitor, can suppress Ca2+ efflux from mitochondria, thereby preventing mPTP opening []. This finding further supports the idea that CALP3, a member of the calpain family, plays a role in regulating mPTP. The ability of calpeptin to inhibit mPTP opening suggests that CALP3 activity might be necessary for this process to occur. Further research is needed to fully elucidate the specific mechanisms by which CALP3 influences mPTP opening and its downstream consequences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



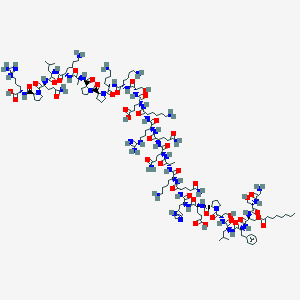
![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)
![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
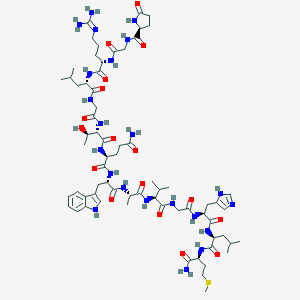
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
